molecular formula C18H18Cl3NO2 B1451202 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline CAS No. 1040681-29-5

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline

Cat. No.: B1451202
CAS No.: 1040681-29-5
M. Wt: 386.7 g/mol
InChI Key: VAEOOTWEPCPINH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions and functions . Additionally, it has applications in:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Helps in studying biological pathways and mechanisms.

    Medicine: Although not intended for therapeutic use, it aids in understanding disease mechanisms and potential drug targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2,4,5-trichloro-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3NO2/c19-15-8-17(21)18(9-16(15)20)22-10-12-3-5-13(6-4-12)24-11-14-2-1-7-23-14/h3-6,8-9,14,22H,1-2,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEOOTWEPCPINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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